4-Dimethylaminophenethyl mesylate

Description

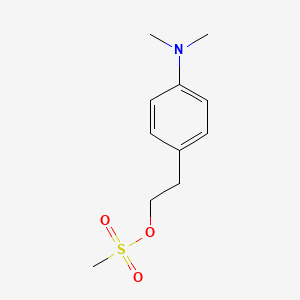

4-Dimethylaminophenethyl mesylate is an organic mesylate salt characterized by the presence of a dimethylaminophenethyl group linked to a methanesulfonate (mesylate) anion. Mesylate salts are widely used in pharmaceuticals due to their enhanced solubility and stability compared to free bases or other counterion forms . Mesylate salts typically exhibit high aqueous solubility, facilitating bioavailability in drug formulations . For example, hydrophilic mesylate salts like p-DMMA mesylate demonstrate 4× higher bioavailability than their lipophilic free bases . The mesylate anion’s resonance-stabilized structure (Figure 40 in ) enhances its stability and reactivity as a leaving group, making it valuable in synthetic and medicinal chemistry.

Properties

Molecular Formula |

C11H17NO3S |

|---|---|

Molecular Weight |

243.32 g/mol |

IUPAC Name |

2-[4-(dimethylamino)phenyl]ethyl methanesulfonate |

InChI |

InChI=1S/C11H17NO3S/c1-12(2)11-6-4-10(5-7-11)8-9-15-16(3,13)14/h4-7H,8-9H2,1-3H3 |

InChI Key |

FPTOYKZQLHMRBS-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCOS(=O)(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Solubility and Pharmacokinetics

*Inferred from structural analogs.

Metabolic Stability and Toxicity

- Camostat mesylate is rapidly metabolized to GBPA, reducing its enzymatic inhibition efficacy .

- Ionic liquid mesylates (e.g., [DBUH][OMs]) exhibit moderate toxicity (EC₅₀: 5–15 mM) in lipid membrane models, suggesting manageable safety profiles in non-surfactant applications .

- Nafamostat mesylate requires careful dosing to avoid bleeding risks during CKRT, emphasizing the need for personalized regimens .

Analytical Challenges

Mesylate esters and salts pose analytical challenges due to their physicochemical properties:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.